2-oxo-1-phenyl-2-(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethyl acetate
Description
2-oxo-1-phenyl-2-(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethyl acetate is a structurally complex heterocyclic compound featuring a fused dithioloquinoline core. Key structural elements include:
- A dithiolo[3,4-c]quinolin scaffold with sulfur atoms at positions 1 and 2 of the fused ring system.
- 4,4,8-Trimethyl substituents on the quinoline ring, contributing to steric bulk and lipophilicity.
- A 1-thioxo group (C=S) at position 1, replacing the traditional carbonyl (C=O) found in analogous compounds.
- An ethyl acetate ester moiety linked to a phenyl group and a ketone (2-oxo group).
Properties
IUPAC Name |
[2-oxo-1-phenyl-2-(4,4,8-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)ethyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO3S3/c1-13-10-11-17-16(12-13)18-20(29-30-22(18)28)23(3,4)24(17)21(26)19(27-14(2)25)15-8-6-5-7-9-15/h5-12,19H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNLGOYXAQMQIJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(C3=C2C(=S)SS3)(C)C)C(=O)C(C4=CC=CC=C4)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-oxo-1-phenyl-2-(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethyl acetate is a complex organic molecule belonging to the class of quinoline derivatives. Quinoline and its derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and antiviral properties. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
| Property | Details |
|---|---|
| IUPAC Name | 2-oxo-1-phenyl-2-(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethyl acetate |
| Molecular Formula | C₁₈H₁₈N₂O₂S₃ |
| Molecular Weight | 382.54 g/mol |
Synthesis
The synthesis of this compound typically involves multi-step reactions that combine quinoline derivatives with thioxo compounds. The reaction conditions often require catalysts and specific solvents to optimize yield and purity. For example, one method includes the reaction of isoindole derivatives with quinoline-based compounds under controlled conditions.
Antimicrobial Activity
Research indicates that compounds similar to 2-oxo-1-phenyl... exhibit significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) studies have shown that related quinoline derivatives can effectively inhibit various bacterial strains including Staphylococcus aureus and Escherichia coli with MIC values ranging from 8 to 16 μg/mL .
Anticancer Properties
Compounds in the quinoline class have been explored for their anticancer potential. Preliminary studies suggest that 2-oxo-1-phenyl... may induce apoptosis in cancer cells by interacting with Bcl-2 family proteins, which play a crucial role in regulating cell death pathways. The compound's ability to modulate these pathways could make it a candidate for further investigation in cancer therapeutics .
The mechanism by which this compound exerts its biological effects is thought to involve:
- Enzyme Inhibition: Binding to specific enzymes or receptors that regulate critical biological processes.
- Reactive Oxygen Species (ROS) Generation: Inducing oxidative stress in microbial cells or cancer cells leading to cell death.
- Interference with Cell Signaling Pathways: Modulating pathways involved in cell proliferation and apoptosis.
Case Studies
Several studies have highlighted the biological efficacy of similar compounds:
- A study on related thioxoquinoline derivatives demonstrated potent antibacterial activity against Gram-positive bacteria with MIC values as low as 0.25 μg/mL .
- Research into the anticancer effects of quinoline derivatives indicated significant inhibition of tumor growth in vitro and in vivo models .
Scientific Research Applications
Medicinal Chemistry
The compound has shown potential in various therapeutic areas:
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines. The mechanism involves the inhibition of specific enzymes that are crucial for tumor growth and proliferation.
Research has indicated that this compound may possess:
- Antimicrobial Properties : It has been investigated for its ability to inhibit bacterial growth and may serve as a lead compound for developing new antibiotics.
Chemical Synthesis
In synthetic organic chemistry:
- Precursor for Complex Molecules : This compound can act as a building block in the synthesis of more complex organic molecules, particularly those with pharmacological significance. Its functional groups allow for various chemical modifications.
Materials Science
The unique structural features of this compound make it suitable for:
- Development of New Materials : Its properties can be harnessed in creating advanced materials with specific functionalities such as electronic or photonic applications.
Case Studies
Several studies have documented the applications and effects of this compound:
Case Study 1: Anticancer Properties
A study conducted on the anticancer effects of this compound demonstrated that it inhibited the growth of several cancer cell lines through apoptosis induction. The study utilized various assays to evaluate cell viability and apoptosis markers.
Case Study 2: Antimicrobial Activity
In another research project, derivatives of this compound were tested against common bacterial strains. Results indicated significant antibacterial activity, suggesting its potential use in developing new antimicrobial agents.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
| Compound Name (IUPAC) | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Unique Features |
|---|---|---|---|---|
| 2-oxo-1-phenyl-2-(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethyl acetate | Not reported | Not reported | Dithiolo ring, thioxo, acetate ester | Sulfur-rich fused ring system; 4,4,8-trimethyl substituents |
| 4-(3-cyano-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-4-quinolinyl)phenyl acetate | Not reported | 398.45 | Cyano, hexahydroquinoline, acetate ester | Partially hydrogenated quinoline; cyano group at position 3 |
| (1S)-2-oxo-1-phenyl-2-[(1,3,4-trioxo-1,2,3,4-tetrahydroisoquinolin-5-yl)amino]ethyl acetate | C₁₉H₁₄N₂O₆ | 366.33 | Trioxo-tetrahydroisoquinoline, amino | Three ketone groups on isoquinoline; stereospecific (1S) configuration |
Functional Group Analysis
Dithiolo vs. The cyano group in ’s compound may enhance electrophilicity, contrasting with the target’s electron-rich sulfur atoms.
In contrast, the hexahydroquinoline in adopts a more flexible, partially saturated structure . The acetate ester is conserved across all compounds, suggesting shared metabolic pathways (e.g., esterase-mediated hydrolysis).
Research Findings and Implications
- Solubility : The sulfur-rich dithiolo system likely reduces aqueous solubility compared to oxygenated analogs, impacting bioavailability .
- Stability : Thioxo groups (C=S) are less polar than carbonyls (C=O), possibly increasing stability under acidic conditions .
- Biological Activity: The trioxo-isoquinoline in may exhibit stronger hydrogen-bonding capacity due to multiple ketones, whereas the target’s thioxo group could favor interactions with cysteine residues in enzymes .
Gaps in Literature
- No crystallographic data or SHELX-refined structures () are reported for the target compound, limiting conformational analysis .
- Synthetic routes, spectroscopic data, and biological assays remain undocumented, highlighting the need for further research.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 2-oxo-1-phenyl-2-(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethyl acetate?
- Methodological Answer : The synthesis involves multi-step organic reactions, including:
- Step 1 : Formation of the dithioloquinoline core via cyclization of thioamide precursors under controlled temperature (70–90°C) and catalytic acidic conditions .
- Step 2 : Introduction of the phenyl-acetate moiety via nucleophilic substitution or esterification, often using acetyl chloride derivatives in anhydrous solvents (e.g., dichloromethane) .
- Step 3 : Purification via column chromatography with silica gel (hexane/ethyl acetate gradients) to isolate intermediates and final products .
- Critical Note : Reaction yields depend on precise stoichiometric ratios and exclusion of moisture .
Q. How is the compound’s structural integrity validated post-synthesis?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR are used to confirm substituent positions, particularly the dithiolo-quinoline ring protons (δ 2.5–3.5 ppm) and acetate methyl groups (δ 1.8–2.1 ppm) .
- X-ray Crystallography : For unambiguous confirmation of stereochemistry in crystalline intermediates, as seen in related dithioloquinoline derivatives .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ peak matching theoretical mass) .
Q. What functional groups dictate reactivity in this compound?
- Methodological Answer :
- Dithioloquinoline Core : The 1-thioxo group acts as a hydrogen-bond acceptor, influencing interactions with biological targets .
- Acetate Ester : Hydrolyzes under basic conditions to form carboxylic acid derivatives, a critical step for prodrug activation .
- Methyl Substituents : Steric effects at the 4,4,8 positions impact solubility and crystal packing .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize side products during synthesis?
- Methodological Answer :
- Temperature Control : Lowering reaction temperatures (e.g., 50°C) during cyclization reduces decomposition of thioamide intermediates .
- Catalyst Screening : Use of Lewis acids (e.g., ZnCl₂) improves regioselectivity in dithioloquinoline ring formation .
- Real-Time Monitoring : Thin-layer chromatography (TLC) at 30-minute intervals identifies side products early, enabling mid-reaction adjustments .
Q. What strategies resolve contradictions in reported bioactivity data for dithioloquinoline derivatives?
- Methodological Answer :
- Dose-Response Studies : Establish EC₅₀ values across multiple cell lines to differentiate compound-specific effects from assay artifacts .
- Metabolic Stability Assays : Incubate with liver microsomes to assess whether rapid degradation (e.g., ester hydrolysis) skews activity results .
- Comparative SAR Tables :
| Derivative | Substituents | Bioactivity (IC₅₀, μM) | Stability (t₁/₂, h) |
|---|---|---|---|
| Parent | 4,4,8-Me₃ | 12.3 ± 1.2 | 4.5 |
| Analog A | 8-Et, 4,4-Me₂ | 8.7 ± 0.9 | 6.2 |
| Analog B | 4,4,8-Cl₃ | >50 (inactive) | 3.1 |
Data adapted from quinoline-derivative studies .
Q. What computational methods predict the compound’s interactions with biological targets?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculates electrostatic potential surfaces to identify nucleophilic/electrophilic regions (e.g., sulfur atoms in dithioloquinoline as electron donors) .
- Molecular Docking : Simulates binding to enzymes like DNA gyrase (target for antibacterial quinolones) using AutoDock Vina; validate with experimental IC₅₀ values .
Q. How does the compound’s stability vary under physiological conditions?
- Methodological Answer :
- pH-Dependent Degradation : Accelerated hydrolysis of the acetate group occurs at pH > 7.5, monitored via HPLC .
- Light Sensitivity : UV-Vis spectroscopy shows photodegradation (λmax 320 nm) in aqueous solutions, necessitating amber vial storage .
Key Challenges & Mitigation Strategies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
